4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine
Description
4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine is a bicyclic heterocyclic compound featuring a fused pyrrole and triazine core. This scaffold is chemically analogous to purine bases, enabling interactions with biological targets such as kinases and viral polymerases . The chloro substituent at position 4 enhances lipophilicity and facilitates nucleophilic substitutions, while the nitro group at position 6 acts as an electron-withdrawing moiety, modulating electronic properties and reactivity .
Properties
Molecular Formula |
C6H3ClN4O2 |
|---|---|
Molecular Weight |
198.57 g/mol |
IUPAC Name |
4-chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H3ClN4O2/c7-6-5-1-4(11(12)13)2-10(5)9-3-8-6/h1-3H |
InChI Key |
KLZIMUILDRCVNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the reaction of pyrrole derivatives with chloramine and formamidine acetate under controlled conditions . Another method includes the formation of triazinium dicyanomethylide, followed by multistep synthesis involving transition metal-mediated reactions and rearrangement of pyrrolooxadiazines .
Industrial Production Methods: For industrial-scale production, a scalable methodology has been developed that utilizes simple building blocks such as pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This process has been optimized to increase the overall yield from 33% to 55% . The safety concerns, removal of impurities, and ability to produce substantial quantities of high-quality triazine are addressed in this method.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: This compound can participate in inverse electron-demand Diels–Alder reactions with dienophiles, leading to the formation of pyridazine, pyrimidine, or pyridine derivatives.
Common Reagents and Conditions:
Substitution: Sodium carbonate in a dioxane/water solvent mixture at 70–80°C.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Electron-donating alkenes or alkynes as dienophiles.
Major Products:
Substitution: Various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives.
Reduction: 4-Amino-6-nitropyrrolo[2,1-f][1,2,4]triazine.
Cycloaddition: Pyridazine, pyrimidine, or pyridine derivatives.
Scientific Research Applications
4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Industry: The compound is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as kinases. In cancer therapy, it acts as a kinase inhibitor, interfering with the signaling pathways that regulate cell growth and proliferation . The compound’s structure allows it to bind to the active sites of kinases, thereby inhibiting their activity and preventing the progression of cancer.
Comparison with Similar Compounds
Structural Analogs
Pyrrolo[2,1-f][1,2,4]triazine Derivatives
- Remdesivir: Contains a cyano-substituted pyrrolotriazine core. It inhibits RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2, demonstrating broad-spectrum antiviral activity .
- Brivanib Alaninate: Features a pyrrolotriazine scaffold with a fluorophenyl group. It acts as a VEGFR-2 and FGFR inhibitor, approved for hepatocellular carcinoma .
- 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine : The methylsulfanyl group enhances metabolic stability, while chlorine improves lipophilicity. This compound is explored in kinase inhibitor development .
Pyrazolo[4,3-e][1,2,4]triazines
- Nostocine A: A natural pyrazolotriazine with antibiotic and antitumor properties. Unlike pyrrolotriazines, pyrazolo derivatives exhibit distinct hydrogen-bonding patterns due to the pyrazole ring .
- Pseudoiodinine: Another pyrazolotriazine with structural similarities but reduced synthetic accessibility compared to pyrrolotriazines .
1,2,4-Triazine Derivatives
- Triazavirin : A triazolo[5,1-c][1,2,4]triazine with antiviral activity against influenza and coronaviruses. Lacks the fused pyrrole ring, reducing conformational flexibility .
- 1,2,4-Triazine-based Anti-anxiety Agents : Derivatives with sulfur substituents (e.g., compound Va-12 ) show superior anti-inflammatory and anxiolytic activity compared to oxygenated analogs .
Key Observations:
- Chloro Substituents : Enhance binding to hydrophobic kinase pockets (e.g., FAK inhibitors) and improve pharmacokinetic properties .
- Nitro Groups : Increase electrophilicity, enabling nucleophilic aromatic substitutions for further derivatization .
- Sulfur-containing Analogs : Methylsulfanyl or thioether groups improve metabolic stability and kinase selectivity .
Biological Activity
4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine (CAS Number: 1160995-37-8) is a compound with potential biological activity, particularly in the field of medicinal chemistry. It belongs to the class of pyrrolo-triazine derivatives, which have garnered attention for their pharmacological properties, including anticancer activity and effects on various signaling pathways.
- Molecular Formula : C₆H₃ClN₄O₂
- Molecular Weight : 198.57 g/mol
- Structure : The compound features a pyrrolo-triazine core, which is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. Triazines are known to interfere with various cellular signaling pathways that are crucial for cancer cell proliferation and survival.
- Mechanism of Action :
-
Case Studies :
- A review on triazine hybrids indicated that compounds similar to this compound have shown promising results in overcoming drug resistance in cancer therapies. For instance, certain triazine derivatives were effective against resistant strains of cancer cells that typically do not respond to standard chemotherapeutics .
- In Vitro and In Vivo Studies :
Other Biological Activities
Beyond anticancer effects, there is emerging evidence suggesting that triazine derivatives may exhibit other biological activities:
- Hormonal Activity : Some studies have explored the estrogenic properties of triazines and their metabolites. For example, certain chloro-s-triazines have been shown to affect aromatase activity in human cell lines, indicating a possible hormonal modulation effect .
- Neuroprotective Effects : Preliminary research suggests that some derivatives may also possess neuroprotective properties, although specific studies on this compound are still needed to confirm these effects.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
